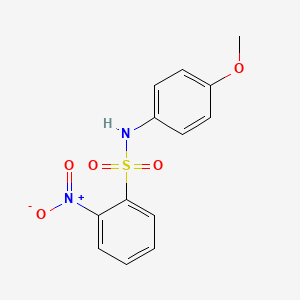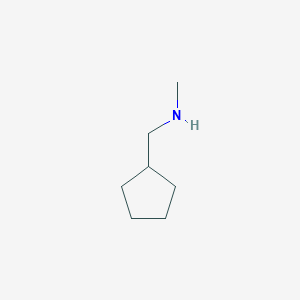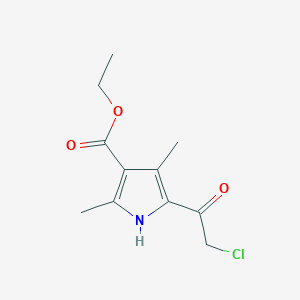
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea, or CCHU, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of urea and is composed of two nitrogen atoms, four carbon atoms, one oxygen atom, and two chlorine atoms. CCHU is a colorless, odorless, and tasteless crystalline solid that is soluble in water and alcohol. CCHU has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of CCHU is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cyclooxygenase, lipoxygenase, and thrombin. CCHU has also been shown to bind to proteins, such as albumin and transferrin.
Biochemical and Physiological Effects
CCHU has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic activity, as well as antithrombotic activity. It has also been shown to inhibit the growth of cancer cells and to increase the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CCHU in laboratory experiments has several advantages. CCHU is a relatively inexpensive compound, and it is stable and easy to handle. In addition, it is soluble in water and alcohol, which makes it easy to use in a variety of experiments. The main limitation of CCHU is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the use of CCHU in scientific research. These include further studies on the mechanism of action of CCHU, as well as studies on its potential applications in drug development. In addition, further studies on the biochemical and physiological effects of CCHU could be conducted. Finally, further studies on the structure and function of proteins and enzymes that interact with CCHU could be conducted.
Méthodes De Synthèse
CCHU can be synthesized in a two-step process. The first step involves the reaction of 2-chloroethylurea with 4-hydroxycyclohexanone in the presence of a base, such as sodium hydroxide. This reaction produces 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea. The second step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
CCHU has been used in numerous scientific research studies. It has been used as a model compound to study the mechanism of action of various drugs, such as antithrombotic agents and antineoplastic agents. It has also been used to study the biochemical and physiological effects of drugs on cells and tissues. In addition, CCHU has been used to study the structure and function of enzymes, as well as the binding of drugs to proteins.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c10-5-6-11-9(14)12-7-1-3-8(13)4-2-7/h7-8,13H,1-6H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKCXOXQMPAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954709 | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea | |
CAS RN |
56239-23-7, 33082-86-9, 56239-27-1 | |
| Record name | NSC150045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC112470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC239721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-hydroxycyclohexyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















